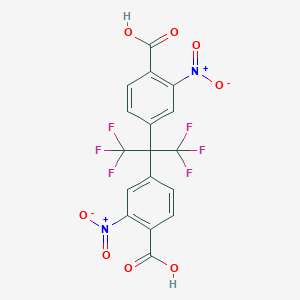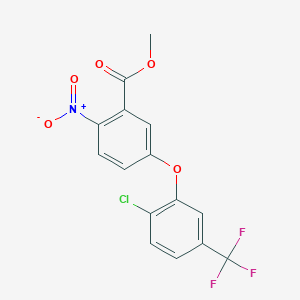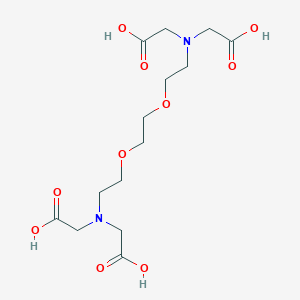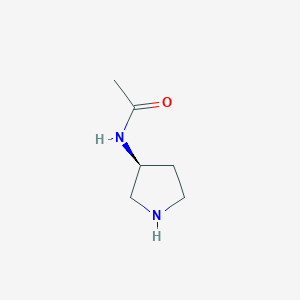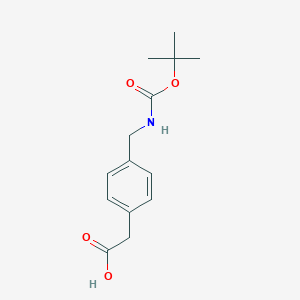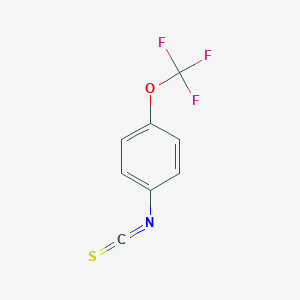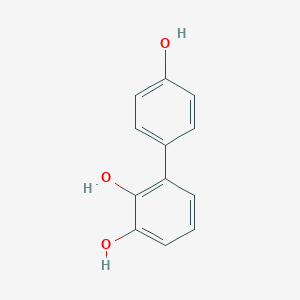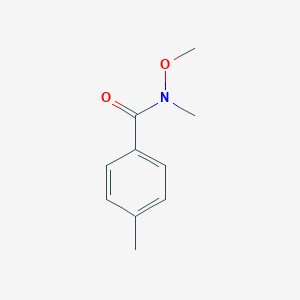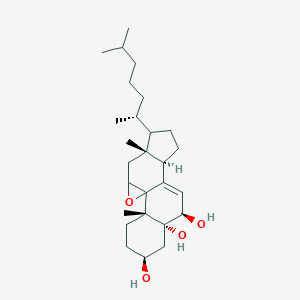
9,11-Epoxycholest-7-ene-3,5,6-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,11-Epoxycholest-7-ene-3,5,6-triol, also known as 7β,8α-epoxy-cholesterol, is a cholesterol derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process that involves the oxidation of cholesterol, followed by epoxidation and hydrolysis. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments. In
作用机制
The mechanism of action of 9,11-epoxycholest-7-ene-3,5,6-triol is not fully understood, but research has suggested that it may act through multiple pathways. One study found that this compound was able to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, research has shown that this compound has antioxidant properties, which may contribute to its neuroprotective effects.
生化和生理效应
Research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has a range of biochemical and physiological effects. One study found that this compound was able to reduce the expression of pro-inflammatory cytokines in a mouse model of colitis, indicating its potential as an anti-inflammatory agent. Another study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. Additionally, research has shown that this compound has neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 9,11-epoxycholest-7-ene-3,5,6-triol in laboratory experiments is its potential as a therapeutic agent for a range of diseases. Additionally, this compound is relatively easy to synthesize using standard laboratory techniques. However, there are also limitations to using this compound in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, this compound is not yet widely available, which may limit its use in laboratory experiments.
未来方向
There are several future directions for research on 9,11-epoxycholest-7-ene-3,5,6-triol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative disorders. Future research could focus on the neuroprotective effects of 9,11-epoxycholest-7-ene-3,5,6-triol and its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and colitis.
合成方法
The synthesis of 9,11-epoxycholest-7-ene-3,5,6-triol involves a multistep process that starts with the oxidation of cholesterol using a strong oxidizing agent such as chromium trioxide. This is followed by epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxy group at the 9,11 positions. The final step involves hydrolysis of the epoxy group using an acid catalyst, such as hydrochloric acid, to yield 9,11-epoxycholest-7-ene-3,5,6-triol.
科学研究应用
9,11-Epoxycholest-7-ene-3,5,6-triol has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. One study found that 9,11-epoxycholest-7-ene-3,5,6-triol was able to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anti-cancer agent. Another study found that this compound was able to reduce inflammation in a mouse model of colitis, suggesting its potential as an anti-inflammatory agent. Additionally, research has shown that 9,11-epoxycholest-7-ene-3,5,6-triol has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
属性
CAS 编号 |
120152-00-3 |
|---|---|
产品名称 |
9,11-Epoxycholest-7-ene-3,5,6-triol |
分子式 |
C27H44O4 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
(2S,5S,7R,8R,11R,15R,17R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-ene-5,7,8-triol |
InChI |
InChI=1S/C27H44O4/c1-16(2)7-6-8-17(3)19-9-10-20-21-13-22(29)26(30)14-18(28)11-12-25(26,5)27(21)23(31-27)15-24(19,20)4/h13,16-20,22-23,28-30H,6-12,14-15H2,1-5H3/t17-,18+,19?,20+,22-,23-,24-,25+,26+,27?/m1/s1 |
InChI 键 |
HJWIFUYWCCWKOA-NNBUKKMOSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(C[C@@H]3C4(C2=C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)O3)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CC3C4(C2=CC(C5(C4(CCC(C5)O)C)O)O)O3)C |
同义词 |
9 alpha,11 alpha-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol 9,11-ECET 9,11-epoxycholest-7-ene-3,5,6-triol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




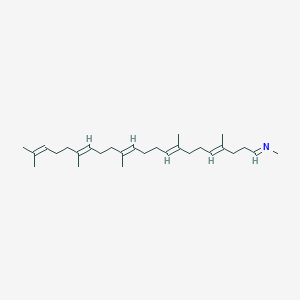

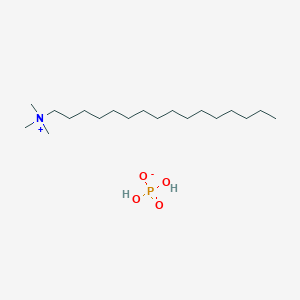
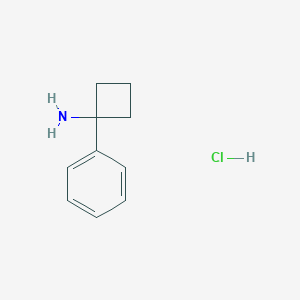
![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
